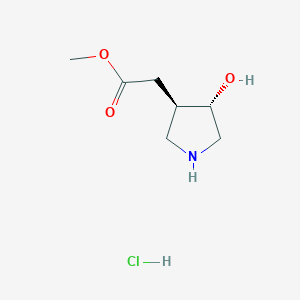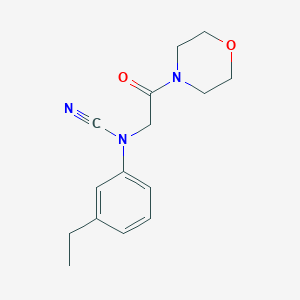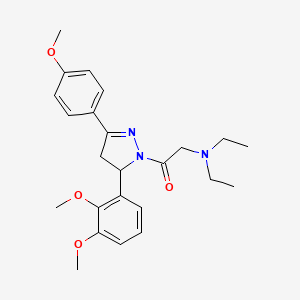
Rel-methyl 2-((3R,4S)-4-hydroxypyrrolidin-3-yl)acetate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rel-methyl 2-((3R,4S)-4-hydroxypyrrolidin-3-yl)acetate hydrochloride is a novel organic compound that has garnered interest in various scientific fields. Its distinct stereochemistry and functional groups make it a versatile molecule in synthetic chemistry and biomedical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rel-methyl 2-((3R,4S)-4-hydroxypyrrolidin-3-yl)acetate hydrochloride typically involves the following steps:
Formation of Pyrrolidine Ring: : A key step involves constructing the pyrrolidine ring. This can be achieved through a cyclization reaction, often starting from a linear precursor.
Introduction of Hydroxyl Group: : The hydroxyl group at the 4-position is introduced via a selective hydroxylation reaction.
Esterification: : The acetate moiety is introduced through an esterification reaction, typically using methyl acetate as a reagent.
Hydrochloride Formation: : The final product is obtained as a hydrochloride salt by treating the ester with hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production methods may include:
Batch Processing: : Utilizing batch reactors for each synthesis step, ensuring high purity and yield.
Continuous Flow Synthesis: : Implementing continuous flow techniques for large-scale production, improving efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Rel-methyl 2-((3R,4S)-4-hydroxypyrrolidin-3-yl)acetate hydrochloride can undergo various chemical reactions:
Oxidation: : The hydroxyl group can be oxidized to form a ketone or carboxylic acid under controlled conditions.
Reduction: : Reduction of the ester moiety can yield corresponding alcohols.
Common Reagents and Conditions
Oxidation: : KMnO₄, H₂O₂, or PCC can be used as oxidizing agents.
Reduction: : LiAlH₄ or NaBH₄ in anhydrous solvents.
Substitution: : NaOH or other strong bases can facilitate nucleophilic substitutions.
Major Products
Oxidation Products: : Ketones, carboxylic acids.
Reduction Products: : Alcohols.
Substitution Products: : Varied functional derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Rel-methyl 2-((3R,4S)-4-hydroxypyrrolidin-3-yl)acetate hydrochloride has a wide range of scientific research applications:
Chemistry: : Used as a building block for synthesizing complex organic molecules.
Biology: : Investigated for its role in biochemical pathways and as a potential enzyme inhibitor.
Medicine: : Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: : Utilized in the development of novel materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which Rel-methyl 2-((3R,4S)-4-hydroxypyrrolidin-3-yl)acetate hydrochloride exerts its effects is primarily through:
Enzyme Inhibition: : Binding to active sites of enzymes, thereby altering their activity.
Molecular Pathways: : Interacting with specific molecular pathways to modulate biological responses.
Receptor Binding: : Potentially acting on cellular receptors to elicit physiological effects.
Comparación Con Compuestos Similares
Rel-methyl 2-((3R,4S)-4-hydroxypyrrolidin-3-yl)acetate hydrochloride can be compared with compounds such as:
Methyl 2-((3R,4S)-4-hydroxypyrrolidin-3-yl)acetate: : Lacks the hydrochloride moiety, affecting its solubility and reactivity.
Ethyl 2-((3R,4S)-4-hydroxypyrrolidin-3-yl)acetate hydrochloride: : An ethyl ester variant with slightly different physicochemical properties.
Its uniqueness lies in its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological characteristics.
If there's any more depth you'd like to dive into, just let me know!
Propiedades
IUPAC Name |
methyl 2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-11-7(10)2-5-3-8-4-6(5)9;/h5-6,8-9H,2-4H2,1H3;1H/t5-,6-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWURKNQPKNNRR-KGZKBUQUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CNCC1O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H]1CNC[C@H]1O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11-Oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid](/img/structure/B2909812.png)


![6-(3-nitrobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2909815.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{[6-(piperidin-1-yl)pyridin-3-yl]methyl}propanamide](/img/structure/B2909819.png)


![5-HYDROXY-2-[(MORPHOLIN-4-YL)METHYL]-1,4-DIHYDROPYRIDIN-4-ONE](/img/structure/B2909828.png)



![8-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2909834.png)
